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molecular formula C13H18N2O3 B6334368 tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate CAS No. 259262-49-2

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate

Cat. No. B6334368
M. Wt: 250.29 g/mol
InChI Key: QESASQYUJWIMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562847B1

Procedure details

To 315 mg (1.2 mmol) of PPh3 in 5 mL of dry THF at −20° C. was added 189 μL (1.2 mmol) of DEAD dropwise. The solution was allowed to stir 10 min. at −20° C. After 10 min, a solution containing 173 mg (1 mmol) of N-Boc-3-hydroxyazetidine and 2 mL of dry THF was added dropwise. The solution was again allowed to stir 10 min at −20° C. After 10 min, to the solution was added 95 mg (1 mmol) of 3-hydroxypyridine at once. The solution was then slowly heated to 70° C. and allowed to stir at 70° C. overnight. Next day, solvent was removed under reduced pressure. The crude product was purified by flash chromatography (2:1, Hexane:Ethyl Acetate) to obtain 160 mg (64% yield) of a yellow oil: 1H NMR (300 MHz, CD3OD) δ8.27 (1H, d, J=4.8 Hz), 8.18 (1H, d, J=2.7 Hz), 7.23 (1H, m), 7.05 (1H, m), 4.92 (1H, m), 4.34-4.00 (2H, AB, J=6.6, 9.7 Hz), 1.45 (9H, s).
Name
Quantity
315 mg
Type
reactant
Reaction Step One
Name
DEAD
Quantity
189 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
95 mg
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O.[C:32]([N:39]1[CH2:42][CH:41]([OH:43])[CH2:40]1)([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33].O[C:45]1[CH:46]=[N:47][CH:48]=[CH:49][CH:50]=1>C1COCC1>[C:35]([O:34][C:32]([N:39]1[CH2:42][CH:41]([O:43][C:45]2[CH:46]=[N:47][CH:48]=[CH:49][CH:50]=2)[CH2:40]1)=[O:33])([CH3:38])([CH3:37])[CH3:36]

Inputs

Step One
Name
Quantity
315 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
DEAD
Quantity
189 μL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
173 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
95 mg
Type
reactant
Smiles
OC=1C=NC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
to stir 10 min. at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
to stir 10 min at −20° C
Duration
10 min
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then slowly heated to 70° C.
STIRRING
Type
STIRRING
Details
to stir at 70° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Next day, solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (2:1, Hexane:Ethyl Acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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